
Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate, also known as ETP-46464, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. It is a small molecule inhibitor of the protein MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53.
作用機序
The mechanism of action of Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate involves binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53 and the induction of apoptosis in cancer cells. This compound has been shown to be selective for MDM2, with little or no activity against other proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One advantage of using Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate in lab experiments is its specificity for MDM2, which allows for the selective inhibition of this protein without affecting other proteins. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for research on Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate. One direction is to explore its potential therapeutic uses in other types of cancer, as well as in combination with other cancer treatments. Another direction is to investigate its potential uses in other diseases, such as neurodegenerative diseases, where the activation of p53 has been shown to have a protective effect. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of MDM2 that has shown promising results in preclinical studies for its potential therapeutic uses in cancer treatment. Its mechanism of action involves the activation of p53 and induction of apoptosis in cancer cells. While there are some limitations to using this compound in lab experiments, its specificity for MDM2 makes it a valuable tool for studying the role of this protein in cancer and other diseases. Future research on this compound has the potential to lead to new treatments for cancer and other diseases.
合成法
The synthesis of Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylbenzoyl chloride with ethyl 3-aminocrotonate to form ethyl 2-(2-methylbenzoyl)-3-aminocrotonate. This intermediate is then reacted with 2-aminopyridine to form this compound. The overall yield of this synthesis method is reported to be around 15%.
科学的研究の応用
Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been extensively studied for its potential therapeutic uses in cancer treatment. As mentioned earlier, it is a small molecule inhibitor of MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. The overexpression of MDM2 has been observed in many types of cancer, leading to the inhibition of p53 and the promotion of tumor growth. By inhibiting MDM2, this compound has the potential to activate p53 and induce apoptosis in cancer cells.
特性
CAS番号 |
172753-06-9 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC名 |
ethyl (E)-2-[(2-methylphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-18(23)14(12-20-16-10-6-7-11-19-16)17(22)21-15-9-5-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b14-12+ |
InChIキー |
SPALYZDBIXFJNT-WYMLVPIESA-N |
異性体SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=CC=C2C |
SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=CC=C2C |
正規SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=CC=C2C |
同義語 |
ethyl (E)-2-[(2-methylphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-en oate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
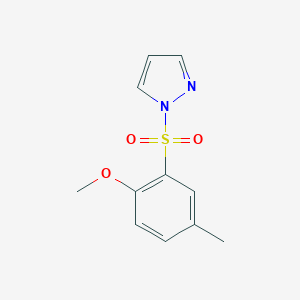
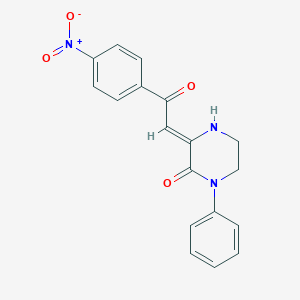
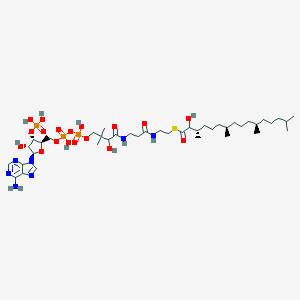
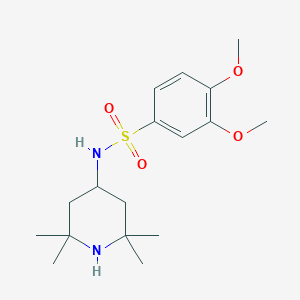

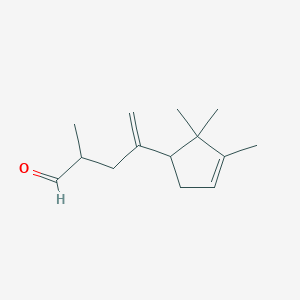
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)